molecular formula C6H11NS2 B576441 5-Propan-2-yl-1,3-thiazolidine-2-thione CAS No. 1437-93-0

5-Propan-2-yl-1,3-thiazolidine-2-thione

Cat. No.: B576441
CAS No.: 1437-93-0
M. Wt: 161.281
InChI Key: VBBYTQFIAMSXNF-UHFFFAOYSA-N
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Description

5-Propan-2-yl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of sulfur and nitrogen in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propan-2-yl-1,3-thiazolidine-2-thione typically involves the reaction of isothiocyanates with primary amines. One common method includes the reaction of isopropylamine with carbon disulfide and an alkyl halide under basic conditions to form the desired thiazolidine-2-thione ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Propan-2-yl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

5-Propan-2-yl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propan-2-yl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For example, it can inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of xanthine to uric acid . Additionally, the compound’s sulfur and nitrogen atoms can form hydrogen bonds and coordinate with metal ions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione: A parent compound with similar structural features but lacking the isopropyl group.

    Thiazolidine-4-one: Another related compound with a carbonyl group at the fourth position instead of a thione group.

    Thiazole: A simpler heterocyclic compound with a similar sulfur-nitrogen ring structure but different reactivity.

Uniqueness

5-Propan-2-yl-1,3-thiazolidine-2-thione is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to improved pharmacokinetic properties and increased potency in various applications .

Properties

CAS No.

1437-93-0

Molecular Formula

C6H11NS2

Molecular Weight

161.281

IUPAC Name

5-propan-2-yl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C6H11NS2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8)

InChI Key

VBBYTQFIAMSXNF-UHFFFAOYSA-N

SMILES

CC(C)C1CNC(=S)S1

Synonyms

2-Thiazolidinethione,5-(1-methylethyl)-(9CI)

Origin of Product

United States

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